molecular formula C8H16N2O B095226 1-(Piperazin-1-yl)butan-1-one CAS No. 18903-04-3

1-(Piperazin-1-yl)butan-1-one

Cat. No. B095226
CAS RN: 18903-04-3
M. Wt: 156.23 g/mol
InChI Key: OGQQJMSDOICEAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of these derivatives is not explicitly detailed in the provided data. However, the structural descriptions suggest that these compounds are synthesized through the modification of the piperazine ring with different substituents, such as arylmethyl groups and other functional groups that confer specific properties and potential biological activities to the molecules .

Molecular Structure Analysis

The molecular structures of the derivatives have been determined through crystallography. The derivatives exhibit different conformations and intermolecular interactions, which may influence their biological activity. For instance, compound 1 shows intermolecular hydrogen bonding involving hydroxyl and carbonyl oxygen atoms, while compound 2 does not form direct hydrogen bonds but is linked via chloride anions and water molecules into chains . The piperazine ring in compound 2 adopts a chair conformation, which is a common stable conformation for this type of ring . In compound 3, the amide moiety formed by the carbonyl group and the nitrogen of piperazine is almost planar, which is indicative of conjugation with the carbonyl group .

Chemical Reactions Analysis

The provided data does not include specific chemical reactions involving the 1-(piperazin-1-yl)butan-1-one derivatives. However, the presence of functional groups such as hydroxyl, carbonyl, and nitro groups suggests that these compounds could participate in various chemical reactions, such as nucleophilic substitutions or addition reactions, which are typical for these functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystallographic data reveals that these compounds crystallize in different space groups and possess varying unit cell parameters, which are indicative of their solid-state properties . The intermolecular interactions, such as hydrogen bonding and C-H-π interactions, contribute to the stability of the crystal structures and could also affect the solubility and melting points of these compounds. The presence of substituents like the nitro group and the propylsulfanyl chain can also impact the chemical reactivity and overall physical properties of the molecules .

Scientific Research Applications

  • Antifungal Activity : A derivative of 1-(Piperazin-1-yl)butan-1-one demonstrated significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. This compound was found to have antifungal properties comparable to itraconazole and better than fluconazole (Upadhayaya et al., 2004).

  • Antidepressant and Antianxiety Properties : Novel derivatives of 1-(Piperazin-1-yl)butan-1-one exhibited antidepressant activities in animal models. These compounds reduced immobility times in forced swimming tests and showed significant antianxiety activity (Kumar et al., 2017).

  • Anti-Malarial Agents : Certain derivatives of 1-(Piperazin-1-yl)butan-1-one were studied for their anti-malarial activity. The crystal structures of these compounds were reported, indicating the importance of certain substituents for generating activity (Cunico et al., 2009).

  • Neuroprotective Properties : A study explored the neuroprotective potential of a compound related to 1-(Piperazin-1-yl)butan-1-one for treating Alzheimer's disease. The compound showed inhibition of acetylcholinesterase activity and provided protection against various neurotoxicities (Lecanu et al., 2010).

  • Antidiabetic Potential : An aryl piperazine derivative of 1-(Piperazin-1-yl)butan-1-one was evaluated for its antidiabetic potential. The molecular association of this compound with 2-hydroxypropyl-β-cyclodextrin resulted in improved solubility and retained antidiabetic activity (Devine et al., 2020).

  • Anti-Tubercular Activity : Various derivatives of 1-(Piperazin-1-yl)butan-1-one were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds showed moderate to good anti-tubercular activity (Naidu et al., 2016).

  • Antipsychotic Potential : Conformationally restricted butyrophenones, including derivatives of 1-(Piperazin-1-yl)butan-1-one, were evaluated as potential antipsychotic agents. Their pharmacological profiles suggested potential effectiveness in treating psychiatric disorders (Raviña et al., 2000).

  • Anti-Bone Cancer Activity : A heterocyclic compound based on 1-(Piperazin-1-yl)butan-1-one was synthesized and evaluated for its anti-bone cancer activity. The compound showed efficacy against human bone cancer cell lines (Lv et al., 2019).

  • α1-AR Antagonistic Activities : Compounds based on 1-(Piperazin-1-yl)butan-1-one were designed and evaluated for their α1-AR antagonistic activities, which are important for treating conditions like hypertension (Li et al., 2008).

  • Electrochemical Behavior in Aqueous Solution : The electrochemical oxidation behavior of azaperone, a compound related to 1-(Piperazin-1-yl)butan-1-one, was investigated. The study provided insights into the compound's electrochemical properties in aqueous solutions (Taghizadeh et al., 2021).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQJMSDOICEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444269
Record name 1-(piperazin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)butan-1-one

CAS RN

18903-04-3
Record name 1-(1-Piperazinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18903-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperazin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperazin-1-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Borrelli, R Capasso, B Severino… - …, 2011 - Wiley Online Library
Background Bromelain (BR) is a cysteine protease with inhibitory effects on intestinal secretion and inflammation. However, its effects on intestinal motility are largely unexplored. Thus, …
Number of citations: 28 onlinelibrary.wiley.com
L Roberto Chiarelli, G Mori, M Esposito… - Current Medicinal …, 2016 - ingentaconnect.com
Tuberculosis is an infectious disease caused by the bacillus Mycobacterium tuberculosis. The World Health Organization publishes global tuberculosis reports annually in order to …
Number of citations: 34 www.ingentaconnect.com
TR Blackmore - 2012 - scholar.archive.org
To the best of the author’s knowledge and belief, this thesis contains no material which has been accepted for the award of any other degree or diploma in any university or other …
Number of citations: 1 scholar.archive.org

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